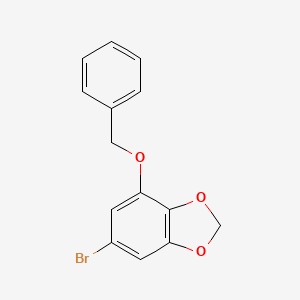

4-(Benzyloxy)-6-bromo-1,3-benzodioxole

Description

Properties

IUPAC Name |

6-bromo-4-phenylmethoxy-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-11-6-12(14-13(7-11)17-9-18-14)16-8-10-4-2-1-3-5-10/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTBUBAFIOQKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)Br)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Benzyloxy)-6-bromo-1,3-benzodioxole

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-(Benzyloxy)-6-bromo-1,3-benzodioxole, a valuable intermediate in the development of novel chemical entities. The synthesis is strategically designed in a two-step sequence involving the protection of a phenolic hydroxyl group followed by regioselective bromination. This document will elaborate on the rationale behind the chosen synthetic pathway, provide step-by-step experimental procedures, and discuss the underlying chemical principles that ensure a successful and reproducible outcome.

Strategic Overview of the Synthesis

The synthesis of this compound is most efficiently approached through a pathway that first protects the reactive hydroxyl group of a 1,3-benzodioxol-4-ol precursor, followed by a regioselective electrophilic aromatic substitution to introduce the bromine atom. This strategy is paramount to prevent undesired side reactions and to ensure the correct isomer is obtained as the major product.

The chosen pathway can be summarized as follows:

-

Benzylation of 1,3-Benzodioxol-4-ol: The phenolic hydroxyl group at the 4-position is protected as a benzyl ether. This is a crucial step as the free hydroxyl group would otherwise react with the brominating agent and could lead to a complex mixture of products. The benzyl group is a robust protecting group that is stable under the conditions of the subsequent bromination step.

-

Regioselective Bromination: The resulting 4-benzyloxy-1,3-benzodioxole is then subjected to electrophilic bromination. The benzyloxy and methylenedioxy groups are both electron-donating and thus activate the aromatic ring towards electrophilic attack. Their combined directing effects favor the substitution at the 6-position, leading to the desired product.

Caption: Synthetic pathway for this compound.

Synthesis of the Precursor: 1,3-Benzodioxol-4-ol

While 1,3-benzodioxol-4-ol can be sourced commercially, it can also be synthesized from readily available starting materials like pyrogallol or catechol. One common method involves the reaction of pyrogallol with a suitable methylene source, such as trimethyl orthoformate or 2,2-dimethoxypropane, in the presence of an acid catalyst.[1][2]

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxy-1,3-benzodioxole

This procedure details the protection of the hydroxyl group of 1,3-benzodioxol-4-ol as a benzyl ether using a Williamson ether synthesis. The choice of a carbonate base like potassium carbonate is critical as it is sufficiently basic to deprotonate the phenol without causing unwanted side reactions. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which facilitates the SN2 reaction.[3]

Table 1: Reagents and Conditions for Benzylation

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 1,3-Benzodioxol-4-ol | 1.0 | 138.12 | (To be calculated) |

| Benzyl Bromide | 1.1 | 171.04 | (To be calculated) |

| Potassium Carbonate | 2.0 | 138.21 | (To be calculated) |

| Dimethylformamide (DMF) | - | 73.09 | (Sufficient volume) |

Protocol:

-

To a stirred solution of 1,3-benzodioxol-4-ol in anhydrous DMF, add potassium carbonate.

-

Slowly add benzyl bromide to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-benzyloxy-1,3-benzodioxole.

Step 2: Synthesis of this compound

The regioselective bromination of 4-benzyloxy-1,3-benzodioxole is achieved using N-bromosuccinimide (NBS), which is a mild and efficient source of electrophilic bromine for activated aromatic rings.[4][5][6] The benzyloxy group at the 4-position and the methylenedioxy group are both ortho, para-directing. The steric hindrance from the benzyloxy group at the ortho position (5-position) favors substitution at the para position (6-position), leading to the desired product.

Table 2: Reagents and Conditions for Bromination

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 4-Benzyloxy-1,3-benzodioxole | 1.0 | 228.24 | (To be calculated) |

| N-Bromosuccinimide (NBS) | 1.05 | 177.98 | (To be calculated) |

| Chloroform | - | 119.38 | (Sufficient volume) |

Protocol:

-

Dissolve 4-benzyloxy-1,3-benzodioxole in chloroform in a round-bottom flask protected from light.

-

Add N-bromosuccinimide portion-wise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining NBS.

-

Separate the organic layer, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography to yield this compound.

Mechanistic Insights and Rationale

The success of this synthetic route hinges on the principles of protecting group chemistry and the directing effects in electrophilic aromatic substitution.

Caption: Key mechanistic steps in the regioselective bromination.

The benzyloxy group, being an ether, is a strong activating group that donates electron density to the aromatic ring via resonance, stabilizing the arenium ion intermediate formed during electrophilic attack. Similarly, the methylenedioxy group is also activating. The combination of these two groups strongly favors substitution at the positions ortho and para to them. The 6-position is para to the strongly activating benzyloxy group, making it the most electronically favored site for bromination.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence of benzylation and regioselective bromination. This guide provides a robust framework and detailed protocols for researchers and drug development professionals. The causality behind the experimental choices is rooted in fundamental principles of organic chemistry, ensuring a high degree of success and product purity when the procedures are followed diligently.

References

-

PrepChem.com. Synthesis of 4-hydroxy-2-methoxy-1,3-benzodioxole. Available from: [Link]

-

PrepChem.com. Synthesis of 4-hydroxy-2,2-dimethyl-1,3-benzodioxole. Available from: [Link]

- Google Patents. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.

-

ResearchGate. (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available from: [Link]

-

ResearchGate. Synthesis of bromination derivatives of 1, 3-benzodioxole. Available from: [Link]

-

ResearchGate. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Available from: [Link]

-

Sciencemadness.org. Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Available from: [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]

-

NSF Public Access Repository. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available from: [Link]

-

Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. Available from: [Link]

-

Chemia. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Available from: [Link]

- Nakamura, S., Oyama, K., Kondo, T., & Yoshida, K. (2007). ANALYSIS OF BENZYLATION PRODUCTS OF (+)

-

YouTube. 4-bromo-1,2-methylenedioxybenzene or 4-bromo-1,3-benzodioxole synthesis. Available from: [Link]

-

PubMed. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 6. youtube.com [youtube.com]

Physicochemical properties of 4-(Benzyloxy)-6-bromo-1,3-benzodioxole

An In-depth Technical Guide to the Physicochemical Properties of 4-(Benzyloxy)-6-bromo-1,3-benzodioxole

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,3-benzodioxole scaffold is a key structural motif found in numerous natural products and synthetic compounds with diverse biological activities.[1][2] This document will delve into the core physicochemical properties, spectroscopic profile, synthetic considerations, and potential applications of this specific derivative, offering field-proven insights for laboratory professionals.

Section 1: Chemical Identity and Core Properties

This compound is a substituted aromatic ether. The core structure consists of a benzene ring fused to a five-membered dioxole ring, functionalized with a bromine atom and a benzyloxy group.[3] These functional groups significantly influence the molecule's electronic properties, reactivity, and potential for forming intermolecular interactions, which are critical considerations in drug design and synthesis.

A summary of its key identifiers and calculated physical properties is presented below. It is important to note that experimental data for this specific molecule is not widely published; therefore, some properties are inferred from closely related structures and computational models.

| Property | Value | Source |

| IUPAC Name | 6-Bromo-4-(phenylmethoxy)-1,3-benzodioxole | [3] |

| CAS Number | 852123-08-1 | [3] |

| Molecular Formula | C₁₄H₁₁BrO₃ | [3] |

| Molecular Weight | 307.14 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature | Inferred from related solids[4][5] |

| Purity (Typical) | ≥95% (as commercially available) | [3] |

Section 2: Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of a synthesized compound. Based on the structure of this compound, the following spectral characteristics are anticipated.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.

-

Aromatic Protons (Benzodioxole): Two singlets are expected for the two protons on the benzodioxole ring, likely in the δ 6.5-7.5 ppm range. Their exact chemical shift will be influenced by the neighboring bromo and benzyloxy groups.

-

Aromatic Protons (Benzyl): A multiplet corresponding to the five protons of the phenyl ring of the benzyloxy group would appear in the δ 7.2-7.5 ppm range.

-

Methylene Protons (OCH₂O): A characteristic singlet for the two protons of the dioxole ring bridge, typically found around δ 6.0-6.2 ppm.[8]

-

Benzylic Protons (OCH₂Ph): A singlet for the two benzylic protons will likely appear around δ 5.0-5.2 ppm.

-

-

¹³C NMR: The carbon spectrum will show distinct signals for each carbon environment.

-

Aromatic Carbons: Signals for the twelve aromatic carbons will be present in the δ 100-160 ppm region.

-

Methylene Carbon (OCH₂O): A signal around δ 102 ppm is characteristic of the methylenedioxy bridge.[8]

-

Benzylic Carbon (OCH₂Ph): A signal for the benzylic carbon is expected in the δ 70-75 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

C-O-C Stretching: Strong bands corresponding to the ether linkages (both the dioxole and benzyloxy groups) are expected in the 1000-1300 cm⁻¹ region.

-

C=C Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ range.

-

C-H Stretching: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups will be seen just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The key feature will be the presence of two peaks of nearly equal intensity for the molecular ion, one at m/z 306 and another at m/z 308. This isotopic pattern is a definitive signature for the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes exist in an approximate 1:1 ratio).[6][7]

-

Fragmentation: A prominent fragment would be the loss of the benzyl group, leading to a cation at m/z 91 (tropylium ion). Another likely fragmentation pathway involves the loss of the entire benzyloxy group.

Section 3: Synthesis and Chemical Reactivity

Understanding the synthesis of this compound is crucial for its application as a building block. While specific literature for this exact molecule is sparse, a logical synthetic route can be proposed based on established organic chemistry principles applied to the benzodioxole system.[9][10]

Proposed Synthetic Workflow

A plausible two-step synthesis starting from 4-hydroxy-1,3-benzodioxole (sesamol) involves protection of the hydroxyl group followed by electrophilic aromatic bromination. The choice to protect first is causal; the free hydroxyl group is highly activating and could lead to multiple bromination products or undesired side reactions.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. This compound - CAS:852123-08-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. 4-Bromo-1,3-benzodioxole | 6698-13-1 [sigmaaldrich.com]

- 5. 6-溴-1,3-苯并二氧杂环戊二烯-5-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. lehigh.edu [lehigh.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Sciencemadness Discussion Board - Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors - Powered by XMB 1.9.11 [sciencemadness.org]

An In-Depth Technical Guide to 4-(Benzyloxy)-6-bromo-1,3-benzodioxole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzodioxole Scaffold in Modern Chemistry

The 1,3-benzodioxole moiety, a heterocyclic compound featuring a benzene ring fused to a dioxole ring, is a privileged scaffold in medicinal chemistry and organic synthesis.[1][2] Its unique electronic properties and conformational rigidity have made it a cornerstone in the development of a wide range of biologically active molecules, from pharmaceuticals to agrochemicals.[3][4] Derivatives of 1,3-benzodioxole have demonstrated a remarkable breadth of therapeutic potential, exhibiting anti-tumor, anti-inflammatory, and neuroprotective activities.[1][5] This guide provides a detailed technical overview of a specific, functionalized derivative, 4-(Benzyloxy)-6-bromo-1,3-benzodioxole, including its identifiers, a plausible synthetic pathway, predicted chemical properties, and a discussion of its potential applications in drug discovery and development.

Core Identifiers and Chemical Profile

While specific experimental data for this compound is limited in publicly accessible literature, its fundamental identifiers and calculated properties provide a solid foundation for its study.

| Identifier | Value | Source |

| CAS Number | 852123-08-1 | [6] |

| Molecular Formula | C₁₄H₁₁BrO₃ | [6] |

| Molecular Weight | 307.14 g/mol | [6] |

| IUPAC Name | 6-Bromo-4-(phenylmethoxy)-1,3-benzodioxole | [6] |

| Synonyms | This compound, this compound | [6] |

Plausible Synthetic Pathway

Proposed Synthetic Workflow

Detailed Experimental Protocol (Hypothetical)

Step 1: Bromination of 1,3-Benzodioxole

This initial step involves the electrophilic aromatic substitution of the benzodioxole core. N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of activated aromatic rings.[7]

-

Dissolve 1,3-benzodioxole (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 equivalents) to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.[7]

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-1,3-benzodioxole.[8]

-

Purify the crude product by column chromatography or distillation.

Step 2: Subsequent Functionalization

Further functionalization of 4-bromo-1,3-benzodioxole to introduce the benzyloxy group at the 4-position would likely proceed through a multi-step sequence involving nitration, reduction of the nitro group to an amine, diazotization, and subsequent nucleophilic substitution with a benzyl alcohol precursor. A more direct approach, if a suitable starting material is available, would be a Williamson ether synthesis from the corresponding phenol.

Reactivity and Potential for Further Functionalization

The chemical architecture of this compound offers several avenues for further synthetic elaboration, making it a valuable intermediate for the generation of diverse chemical libraries.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent at the 6-position is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[9] This allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkynyl groups, enabling the exploration of structure-activity relationships.

-

Nucleophilic Aromatic Substitution (SNAr): While not as activated as a nitro-substituted ring, the benzodioxole system can still undergo nucleophilic aromatic substitution under certain conditions, allowing for the displacement of the bromo group with various nucleophiles.[9]

-

Modification of the Benzyloxy Group: The benzyloxy group can be cleaved under hydrogenolysis conditions to reveal the corresponding phenol. This phenol can then be further functionalized to introduce other ether or ester linkages.

Potential Applications in Drug Development

While there is no direct evidence of this compound in clinical development, the broader class of benzodioxole derivatives has shown significant promise in various therapeutic areas.

-

Anti-Cancer Agents: The 1,3-benzodioxole scaffold is a key component of several natural and synthetic compounds with potent anti-tumor activity.[3] By serving as a building block for more complex molecules, this compound could contribute to the development of novel anti-cancer agents. Recent studies have shown that conjugating 1,3-benzodioxole derivatives with arsenicals can improve their anti-tumor efficacy.[4][5]

-

Enzyme Inhibition: Certain benzodioxole-containing compounds are known to interact with and inhibit various enzymes, including cytochrome P450 enzymes.[1] This property can be harnessed to modulate drug metabolism or to develop targeted enzyme inhibitors for specific diseases.

-

Agrochemicals: The benzodioxole moiety is also found in a number of agrochemicals.[9] The functional handles on this compound make it a versatile starting material for the synthesis of novel herbicides, insecticides, and fungicides.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions for structurally related compounds, such as 4-bromo-1,3-benzodioxole and 1,3-benzodioxole, should be strictly followed.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[12]

-

Fire Safety: While the flammability of this specific compound is unknown, related benzodioxoles can be flammable. Keep away from heat, sparks, and open flames.[13]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[14]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.[14]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

-

Conclusion

This compound represents a valuable, yet underexplored, building block for organic synthesis and medicinal chemistry. Its functionalized benzodioxole core provides a versatile platform for the development of novel compounds with a wide range of potential biological activities. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview based on established chemical principles and the known properties of related structures. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists working at the forefront of drug discovery and development, inspiring further investigation into the therapeutic potential of this and other novel benzodioxole derivatives.

References

-

Capot Chemical. (2017). MSDS of 4-Bromo-1,3-benzodioxole. Retrieved from [Link]

-

PubChem. (n.d.). 4-(6-Bromo-1,3-benzodioxol-5-yl)phenol. Retrieved from [Link]

-

Beijing Synthink Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Let's Chemistry. (2020, February 25). 4-bromo-1,2-methylenedioxybenzene or 4-bromo-1,3-benzodioxole synthesis. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 892963. Retrieved from [Link]

- Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.

-

ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

-

Sciencemadness.org. (2021). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Retrieved from [Link]

-

Shi, X. M., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6930. Retrieved from [Link]

-

Asadi, M., et al. (2017). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research, 16(4), 1549–1556. Retrieved from [Link]

-

She, W. Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6930. Retrieved from [Link]

Sources

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 3. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - CAS:852123-08-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. youtube.com [youtube.com]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. capotchem.com [capotchem.com]

- 11. 4-Bromo-1,3-benzodioxole | 6698-13-1 [sigmaaldrich.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6698-13-1 Name: 4-Bromo-1,3-benzodioxole [xixisys.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic data for 4-(Benzyloxy)-6-bromo-1,3-benzodioxole (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Benzyloxy)-6-bromo-1,3-benzodioxole

Foreword

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of successful research and development. This compound serves as a versatile scaffold, a key building block whose purity and identity must be rigorously established before its incorporation into more complex molecular architectures. This guide is crafted for the practicing scientist, offering a comprehensive, field-tested framework for the spectroscopic analysis of this specific molecule. We move beyond a mere listing of data, focusing instead on the causality behind experimental choices and the logic of spectral interpretation—a self-validating system to ensure the highest degree of scientific integrity.

Molecular Architecture and Spectroscopic Implications

The structure of this compound is a composite of distinct chemical environments, each of which yields a unique spectroscopic signature. A strategic analysis of its components is critical for anticipating and interpreting the data:

-

1,3-Benzodioxole Core: A bicyclic aromatic system that is electron-rich. The two aromatic protons are in distinct environments, influenced by the adjacent benzyloxy group and bromine atom. The dioxole methylene bridge (-O-CH₂-O-) provides a highly characteristic singlet in both ¹H and ¹³C NMR.

-

Bromine Substituent: As a heavy halogen, bromine exerts a predictable deshielding effect on adjacent carbons in ¹³C NMR. Critically, its two stable isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) produce a signature M/M+2 isotopic pattern in mass spectrometry, which is definitive proof of its presence.

-

Benzyloxy Group: This group introduces three key features: a five-proton phenyl system, a benzylic methylene bridge (-O-CH₂-Ar), and an ether linkage. Each provides distinct signals that are crucial for structural confirmation.

This multi-faceted structure necessitates a multi-technique approach for full characterization, wherein NMR defines the carbon-hydrogen framework, IR spectroscopy identifies the functional groups, and mass spectrometry confirms the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are required for unambiguous assignment.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for moderately polar organic compounds and its single, well-defined residual peak at 7.26 ppm, which does not interfere with key signals.

-

Shigemi Tube (Optional but Recommended): For limited sample quantities, use of a Shigemi tube can significantly improve signal-to-noise by reducing the required solvent volume, thereby increasing the effective concentration.

-

Data Acquisition: Acquire spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H. This ensures adequate signal dispersion, particularly for the aromatic protons.

-

¹H NMR: Acquire with a standard pulse sequence, typically over a spectral width of 0-12 ppm, with sufficient scans to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon. A wider spectral width (0-220 ppm) is necessary, and a greater number of scans will be required due to the lower natural abundance of ¹³C.

-

¹H NMR: Predicted Data and Interpretation

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.45 - 7.30 | Multiplet | 5H | Ar-H (Benzyl) | Standard chemical shift for protons on a monosubstituted benzene ring. |

| ~ 6.95 | Singlet | 1H | Ar-H (H-5) | Aromatic proton on the benzodioxole ring, ortho to the benzyloxy group. |

| ~ 6.70 | Singlet | 1H | Ar-H (H-7) | Aromatic proton on the benzodioxole ring, ortho to the bromine atom. |

| ~ 5.95 | Singlet | 2H | -O-CH₂ -O- | Highly characteristic and shielded signal for the methylenedioxy bridge.[1][2] |

| ~ 5.05 | Singlet | 2H | -O-CH₂ -Ar | Benzylic protons adjacent to an oxygen atom, appearing as a sharp singlet. |

¹³C NMR: Predicted Data and Interpretation

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 148.5 | Ar-C | Quaternary carbon (C-3a or C-7a), part of the fused ring system. |

| ~ 145.0 | Ar-C | Quaternary carbon (C-4), attached to the benzyloxy group. |

| ~ 136.5 | Ar-C | Quaternary carbon (ipso-C) of the benzyl ring. |

| ~ 128.8 | Ar-C H | Ortho-carbons of the benzyl ring. |

| ~ 128.3 | Ar-C H | Para-carbon of the benzyl ring. |

| ~ 127.5 | Ar-C H | Meta-carbons of the benzyl ring. |

| ~ 113.0 | Ar-C -Br | Quaternary carbon (C-6) bearing the bromine atom. |

| ~ 110.0 | Ar-C H | Aromatic methine (C-5). |

| ~ 108.5 | Ar-C H | Aromatic methine (C-7). |

| ~ 101.8 | -O-C H₂-O- | Characteristic signal for the methylenedioxy carbon.[3] |

| ~ 71.0 | -O-C H₂-Ar | Benzylic carbon adjacent to an oxygen atom. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid and definitive confirmation of the key functional groups within the molecule through their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum to record the ambient atmospheric conditions (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. This is a self-validating step; insufficient pressure will result in a weak, low-quality spectrum.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

This protocol is superior to older methods like KBr pellets as it requires no sample preparation, is non-destructive, and provides highly reproducible results.

Predicted IR Data and Interpretation

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Confirms the presence of the aromatic rings. |

| 2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch | Corresponds to the methylene bridges (-CH₂-). |

| 1600, 1480 | Strong-Medium | Aromatic C=C Ring Stretch | Characteristic skeletal vibrations of the benzene and benzodioxole rings.[4] |

| ~1250, ~1040 | Strong | Asymmetric & Symmetric C-O-C Stretch | Powerful absorptions confirming the ether linkages of the benzyloxy and dioxole groups.[5] |

| ~600 - 500 | Medium-Weak | C-Br Stretch | Located in the fingerprint region, its presence supports the bromine substitution.[6] |

Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation

Mass spectrometry provides the molecular weight of the compound, serving as the final piece of evidence for structural confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. These are "soft" ionization techniques, which are crucial for minimizing fragmentation and maximizing the abundance of the molecular ion.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

Predicted MS Data and Interpretation

For the molecular formula C₁₄H₁₁BrO₃ :

-

Calculated Monoisotopic Mass: 321.98915 Da

The most critical diagnostic feature will be the isotopic pattern of the molecular ion, arising from the two stable isotopes of bromine.

Table 4: Predicted Molecular Ion Peaks in Mass Spectrum

| Ion | Isotope | Calculated m/z | Expected Relative Abundance |

| [M]⁺ | ⁷⁹Br | 321.9892 | 100% |

| [M+2]⁺ | ⁸¹Br | 323.9871 | ~97.3% |

The observation of this pair of peaks, separated by approximately 2 m/z units and with nearly equal intensity, is unambiguous proof of the presence of one bromine atom in the molecule.

Integrated Workflow for Structural Verification

The synergy of these techniques forms a robust and logical progression for structural verification. The workflow ensures that each piece of data corroborates the others, leading to a confident final assignment.

Caption: Integrated workflow for the spectroscopic confirmation of a synthetic compound.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST. (n.d.). Benzenamine, 4-bromo-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Benzodioxole. John Wiley & Sons, Inc. Retrieved from [Link]

-

Hanna, M. A., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. Retrieved from [Link]

Sources

- 1. 1,3-Benzodioxole(274-09-9) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 1,3-Benzodioxole(274-09-9) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Benzenamine, 4-bromo- [webbook.nist.gov]

Reactivity of the C-Br bond in 4-(Benzyloxy)-6-bromo-1,3-benzodioxole

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 4-(Benzyloxy)-6-bromo-1,3-benzodioxole

Abstract

The 1,3-benzodioxole scaffold is a privileged structural motif found in numerous natural products and pharmacologically active molecules.[1][2][3][4] The strategic functionalization of this core is paramount in medicinal chemistry and drug development. This guide focuses on this compound, a key intermediate where the carbon-bromine (C-Br) bond serves as a versatile synthetic handle. We will provide an in-depth exploration of the C-Br bond's reactivity, focusing on pivotal transformations such as palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations essential for leveraging this compound in complex molecular synthesis.

Introduction: The Strategic Importance of this compound

The 1,3-benzodioxole ring system is a cornerstone in the design of bioactive compounds, valued for its unique electronic properties and its role as a stable, lipophilic scaffold.[4] The title compound, this compound, combines this important core with two critical features: a benzyloxy protecting group and a bromine atom. The benzyloxy group protects a phenolic oxygen, which can be deprotected in later synthetic stages to reveal a reactive hydroxyl group.

The true synthetic versatility of this molecule, however, lies in the C-Br bond. Aryl bromides are ideal substrates for a vast array of transformations due to their optimal balance of reactivity and stability.[5] They are sufficiently reactive to undergo oxidative addition to transition metal catalysts, yet stable enough for purification and handling. This allows the C-Br bond to act as a reliable linchpin for introducing molecular complexity through the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds.

This guide will dissect the primary reaction pathways available for the functionalization of this C-Br bond, providing both theoretical grounding and practical, field-proven methodologies.

Foundational Transformations: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic synthesis for forging new bonds at an sp²-hybridized carbon.[6][7][8] These reactions share a common mechanistic framework, proceeding through a catalytic cycle that ensures the efficient and selective formation of the desired product.[9]

The General Catalytic Cycle

The efficacy of palladium catalysts in these transformations stems from their ability to cycle between Pd(0) and Pd(II) oxidation states.[7] The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate. This is often the rate-determining step.[6][9]

-

Transmetalation: An organometallic coupling partner (e.g., organoboron, organoalkyne) transfers its organic group to the palladium center, displacing the bromide.[7][8]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][8]

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone reaction for forming biaryl structures by coupling an aryl halide with an organoboron compound, such as a boronic acid or ester.[9][10] Its popularity in the pharmaceutical industry stems from its mild reaction conditions, high functional group tolerance, and the generally low toxicity of the boron-containing reagents and byproducts.[9][11]

Causality Behind Experimental Choices:

-

Catalyst/Ligand: A phosphine-ligated palladium source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand is used. The ligand stabilizes the Pd(0) species and facilitates both oxidative addition and reductive elimination.

-

Base: A base (e.g., K₂CO₃, K₃PO₄) is essential. It activates the boronic acid by forming a more nucleophilic boronate complex, which is necessary for efficient transmetalation.[10]

-

Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common. The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₃PO₄ (2.0 eq.).[11]

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Table 1: Representative Yields for Suzuki-Miyaura Coupling on Analogous Substrates

| Aryl Bromide Substrate | Coupling Partner | Catalyst System | Yield (%) |

| 1-Bromo-2-fluoro-4-methoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 95 |

| 4-Bromophenyl phenyl ether | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | >99 |

| 4-Bromoanisole | Phenylboronic acid | 0.0009 mol% Pd(OAc)₂ | 98 |

Yields are based on literature reports for structurally similar substrates to provide a predictive framework.[12][13]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[5][14] This reaction is invaluable for synthesizing conjugated enynes and aryl alkynes, which are important precursors for many complex molecules.[15]

Causality Behind Experimental Choices:

-

Dual Catalyst System: The reaction traditionally employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which undergoes transmetalation with the palladium complex more readily than the alkyne itself.[16]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (HN-i-Pr₂), is used both as the solvent and to neutralize the HBr generated during the reaction.[17]

-

Copper-Free Variants: Concerns about homo-coupling of the alkyne (Glaser coupling) catalyzed by copper have led to the development of copper-free Sonogashira protocols, which are now widely used.[18][19]

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a dry, argon-flushed flask, add this compound (1.0 eq.), the palladium catalyst PdCl₂(PPh₃)₂ (0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).

-

Solvent and Reagent Addition: Add degassed triethylamine (Et₃N) or a mixture of toluene and Et₃N. Add the terminal alkyne (1.1 eq.) dropwise via syringe.[20]

-

Reaction: Stir the mixture at room temperature. The reaction is often exothermic. If necessary, gentle heating may be applied. Monitor the reaction's progress by TLC.

-

Workup: Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the pure alkynylated product.[20]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[21][22][23] This reaction has immense utility in synthesizing anilines and their derivatives, which are ubiquitous in pharmaceuticals.[16][24]

Causality Behind Experimental Choices:

-

Ligand is Critical: The success of this reaction is highly dependent on the choice of phosphine ligand.[16] Sterically hindered, electron-rich biarylphosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs) are required to promote the challenging reductive elimination step that forms the C-N bond.[25]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the Pd-complex), forming the palladium-amido intermediate. Common choices include sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).

-

Substrate Scope: The reaction is remarkably broad, accommodating a wide range of aryl halides and amines, including those with significant steric bulk or sensitive functional groups.[21]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried vial or flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq.), a suitable phosphine ligand (e.g., XPhos, 0.03 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.).

-

Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black and inorganic salts.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude material via column chromatography to isolate the desired aryl amine.[24]

Alternative Activation: Metal-Halogen Exchange

Beyond palladium catalysis, the C-Br bond can be activated through metal-halogen exchange to generate potent organometallic nucleophiles. This approach offers a distinct synthetic strategy for introducing a different set of functional groups.

Lithiation via Lithium-Halogen Exchange

Reacting an aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures results in a rapid lithium-halogen exchange. This process transforms the electrophilic C-Br bond into a highly nucleophilic C-Li bond.[26]

Causality Behind Experimental Choices:

-

Low Temperature: The reaction must be performed at very low temperatures (typically -78 °C) to prevent side reactions.[26] At higher temperatures, the highly basic n-BuLi could act as a base, deprotonating other sites on the molecule, or the generated aryllithium could react with the solvent or other species in an undesired manner.

-

Electrophilic Quench: The generated aryllithium is not isolated but is immediately "trapped" in situ by adding an electrophile. This allows for the precise installation of a wide variety of functional groups.[26] For example, quenching with N,N-dimethylformamide (DMF) yields an aldehyde, while quenching with CO₂ yields a carboxylic acid.

Caption: Pathway for functionalization via lithium-halogen exchange.

Experimental Protocol: Lithiation and Quench with DMF

-

Reaction Setup: Add a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) to an oven-dried, argon-purged flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.[26]

-

Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the aryllithium solution. Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm slowly to room temperature.[26]

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude aldehyde by column chromatography.

Comparative Summary and Field Insights

The choice of reaction to functionalize the C-Br bond depends entirely on the desired target molecule and the overall synthetic strategy.

Table 2: Comparative Analysis of C-Br Bond Functionalization Methods

| Reaction | Bond Formed | Key Reagents | Catalyst System | Key Advantages & Considerations |

| Suzuki-Miyaura | C(sp²)-C(sp²) | Boronic Acid, Base | Pd(0)/Phosphine Ligand | Excellent functional group tolerance; stable, commercially available reagents. |

| Sonogashira | C(sp²)-C(sp) | Terminal Alkyne, Base | Pd(0)/Phosphine, Cu(I) (optional) | Direct installation of alkynes; mild conditions; risk of alkyne homo-coupling. |

| Buchwald-Hartwig | C(sp²)-N | Amine, Strong Base | Pd(0)/Specialized Ligand | Premier method for aryl amines; requires strict inert conditions; ligand choice is crucial. |

| Lithiation | C(sp²)-E | n-BuLi, Electrophile | None (Stoichiometric) | Forms highly reactive nucleophile; requires cryogenic temperatures; incompatible with acidic protons. |

Expertise & Insights:

For the this compound substrate, the electron-donating nature of the benzodioxole and benzyloxy oxygens can increase the electron density of the aromatic ring. This can slightly slow the rate of oxidative addition in palladium-catalyzed reactions compared to electron-deficient aryl bromides.[17] However, this effect is generally modest for aryl bromides, and these reactions remain highly efficient. When selecting a ligand for a Buchwald-Hartwig amination, a sterically hindered biarylphosphine ligand is recommended to overcome any potential steric clash with the ortho-benzyloxy group and to promote the crucial C-N reductive elimination step.

Conclusion

The C-Br bond in this compound is a remarkably versatile functional group, providing a reliable entry point into a diverse chemical space. Through well-established palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—chemists can readily form critical C-C and C-N bonds with high predictability and functional group tolerance. Alternatively, metal-halogen exchange offers a powerful, orthogonal strategy for generating potent nucleophiles capable of reacting with a host of electrophiles. A thorough understanding of these methodologies, their mechanistic underpinnings, and their practical requirements empowers researchers in drug discovery and development to efficiently construct novel and complex benzodioxole derivatives for the exploration of new biological frontiers.

References

- Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google Cloud.

- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.

- Lipshutz, B. H., & Blomgren, P. A. (2001). Sonogashira couplings of aryl bromides: room temperature, water only, no copper. Journal of the American Chemical Society, 123(34), 8378-8379.

- Sonogashira Coupling. Organic Chemistry Portal.

- Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.

- Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010, October 6). The Nobel Prize.

- Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.

- Al-Masum, M., & El-Hakam, S. A. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(7), 3551-3561.

- Sonogashira coupling. Wikipedia.

- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.

- Buchwald–Hartwig amin

- Buchwald-Hartwig Amin

- A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.

- Application Note: Regioselective Lithiation of 4-(Benzyloxy)

- Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis. Benchchem.

- 4-bromo-1,2-methylenedioxybenzene or 4-bromo-1,3-benzodioxole synthesis. (2020, February 25). YouTube.

- Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 7(5), 735-738.

- Suzuki Coupling. Organic Chemistry Portal.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- Synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole. PrepChem.com.

- Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central.

- Advances in Cross-Coupling Reactions. MDPI.

- Application Notes and Protocols for Suzuki Coupling of 4-(Benzyloxy)-3-bromo-5-fluoroaniline. Benchchem.

- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019, May 16).

- New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PMC - NIH.

- PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.

- 4-(6-Bromo-1,3-benzodioxol-5-yl)phenol. PubChem.

- Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Growing Science.

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022, June 9). Frontiers.

- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009, September 16). PMC - NIH.

- Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry.

- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube.

- Method for the production of Grignard compounds.

- Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Semantic Scholar.

- Understanding 1,3-Benzodioxole. (2024, November 21). ChemicalBook.

- Selective carboxylation of reactive benzylic C–H bonds by a hypervalent iodine(III)/inorganic bromide oxidation system. (2018, May 16). Beilstein Journal of Organic Chemistry.

- Selective carboxylation of reactive benzylic C–H bonds by a hypervalent iodine(III)/inorganic bromide oxidation system. (2018, May 16). Beilstein Journals.

- Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. NIH.

- Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.

Sources

- 1. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nobelprize.org [nobelprize.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cem.de [cem.de]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Importance of the Benzyloxy Group in 4-(Benzyloxy)-6-bromo-1,3-benzodioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of multi-step organic synthesis, the selection of intermediates and the strategic use of functional groups are paramount to achieving desired molecular architectures. 4-(Benzyloxy)-6-bromo-1,3-benzodioxole is a key building block whose utility is largely defined by the nuanced roles of its benzyloxy substituent. This guide provides an in-depth analysis of the benzyloxy group's function within this molecule, moving beyond its simple classification as a protecting group to explore its profound influence on stability, reactivity, and overall synthetic strategy. For professionals in drug development and medicinal chemistry, understanding these roles is critical for the rational design of synthetic pathways leading to complex targets, including various natural products and pharmaceutical agents.[1][2]

Chapter 1: The Benzyloxy Moiety as a Strategic Protecting Group

The primary and most recognized role of the benzyloxy group in this context is the protection of a phenolic hydroxyl group.[3] Phenols are susceptible to a variety of reactions, including unwanted alkylation, acylation, or oxidation, which can interfere with transformations planned for other parts of the molecule. The benzyl ether linkage provides a robust shield against a wide array of chemical environments.[4]

Installation: Williamson Ether Synthesis

The introduction of the benzyloxy group onto the 4-position of the 6-bromo-1,3-benzodioxole precursor (6-bromo-1,3-benzodioxol-4-ol) is typically achieved via the Williamson ether synthesis.[5][6][7] This S(_N)2 reaction involves the deprotonation of the phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion, which then displaces a halide from benzyl bromide or a related benzylating agent.[7][8]

Generalized Protocol: Benzylation of 6-bromo-1,3-benzodioxol-4-ol

-

Materials: 6-bromo-1,3-benzodioxol-4-ol (1.0 eq.), benzyl bromide (1.1-1.2 eq.), potassium carbonate (K(_2)CO(_3), 2.0 eq.), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Procedure:

-

To a stirred suspension of the phenol and K(_2)CO(_3) in the solvent, add benzyl bromide at room temperature.

-

Heat the mixture (typically to 60-80 °C) and monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.[9]

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

-

-

Purification: The crude product is typically purified by column chromatography on silica gel.

Causality: The choice of a base like K(_2)CO(_3) is crucial; it is strong enough to deprotonate the phenol (pKa ~10) but mild enough to minimize side reactions.[9] Polar aprotic solvents are preferred as they effectively solvate the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.[9]

Stability Profile

A key advantage of the benzyl ether is its stability under a wide range of conditions, making it compatible with many subsequent synthetic transformations.[4][10] This orthogonality is a cornerstone of modern protecting group strategy.[11]

| Reaction Condition | Stability of Benzyloxy Group | Rationale |

| Strongly Basic | High | The ether linkage is chemically inert to bases. |

| Acidic (non-Lewis) | Moderate to High | Cleavage is possible with strong acids but typically requires harsh conditions.[5] |

| Organometallic Reagents | High | Stable to Grignard reagents, organolithiums, and organocuprates. |

| Oxidizing Agents | Moderate | Generally stable, but can be cleaved under specific oxidative conditions. |

| Reducing Agents (Hydrides) | High | Stable to common hydride reagents like LiAlH(_4) and NaBH(_4). |

Deprotection: Catalytic Hydrogenolysis

The facile removal of the benzyloxy group under mild conditions is one of its most valuable attributes. The most common and efficient method is palladium-catalyzed hydrogenolysis.[5][12]

Mechanism: The reaction proceeds by the oxidative addition of the benzyl C-O bond to the Pd(0) catalyst surface. Subsequent reaction with hydrogen (either from H(_2) gas or a transfer agent) leads to the cleavage of the bond, releasing the free phenol and toluene as a byproduct.[13] This method is highly selective and leaves most other functional groups, including the bromine atom and the methylenedioxy bridge, intact.[13]

Workflow: Protection & Deprotection Cycle

Caption: Workflow for the protection-synthesis-deprotection sequence.

Chapter 2: Electronic and Steric Influence on Reactivity

Beyond its role as a passive shield, the benzyloxy group actively modulates the electronic properties of the benzodioxole ring system.

Electronic Effects: An Activating Ortho, Para-Director

The oxygen atom of the benzyloxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+M effect).[14][15] This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to electrophilic aromatic substitution (EAS).[14][16]

This activating effect is most pronounced at the positions ortho and para to the benzyloxy group.[14] In this compound, the positions ortho (position 5) and para (position 7, though this position is part of the fused dioxole ring and generally unreactive in EAS) are activated. The bromine atom at position 6 already occupies one of the activated positions. This leaves position 5 as the most likely site for further electrophilic attack.

Caption: Resonance showing electron donation to ortho/para positions. (Note: Actual chemical structure images would replace placeholders.)

Steric Hindrance

The benzyl group is sterically bulky. This bulk can influence the regioselectivity of reactions. For instance, in an electrophilic substitution at position 5, the benzyloxy group at position 4 may sterically hinder the approach of a very large electrophile, although this effect is generally less significant than the electronic directing effect. More importantly, its presence is a key consideration when planning reactions at the adjacent bromine atom at position 6, such as in palladium-catalyzed cross-coupling reactions.

Chapter 3: Application in Synthesis: A Case Study

The true value of this compound is demonstrated in its application as an intermediate in complex synthesis. The bromo-substituent at position 6 is a versatile handle for carbon-carbon bond formation, most notably through Suzuki-Miyaura cross-coupling.[17][18]

Case Study: Synthesis of a 6-Aryl-1,3-benzodioxole Derivative

This workflow outlines the use of the title compound in a Suzuki coupling, followed by deprotection to yield the final product. This sequence is common in the synthesis of natural products and analogues that feature a substituted benzodioxole core.[2][19]

Detailed Protocol: Suzuki-Miyaura Coupling

-

Materials: this compound (1.0 eq.), an arylboronic acid (1.2 eq.), Pd(PPh(_3))(_4) (0.05 eq.), an aqueous solution of Na(_2)CO(_3) (2 M, 3.0 eq.), and a solvent system like toluene/ethanol.

-

Procedure:

-

Combine the benzodioxole, arylboronic acid, and Na(_2)CO(_3) solution in the solvent system in a flask suitable for reflux.

-

Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst and heat the mixture to reflux (typically 80-100 °C).

-

Monitor the reaction by TLC. Upon completion, cool to room temperature.

-

Dilute with water and extract with an organic solvent. Wash the organic phase, dry, and concentrate.

-

-

Purification: Purify the crude coupled product by column chromatography.

Self-Validation: The success of this reaction hinges on the stability of the benzyloxy group to the basic, heated conditions of the Suzuki coupling, which it withstands perfectly. The bromine atom provides the specific site for the palladium-catalyzed cycle to occur. The subsequent hydrogenolysis step to deprotect the phenol would then be performed on the coupled product, demonstrating the orthogonal nature of these transformations.

Synthetic Application Workflow

Caption: Synthetic route utilizing Suzuki coupling and deprotection.

Conclusion

The benzyloxy group in this compound is far more than a simple placeholder. It is a strategically chosen functional group that offers a combination of robust protection, predictable electronic activation, and mild, selective cleavage. Its stability allows for versatile manipulation of the bromo-substituent, particularly in powerful C-C bond-forming reactions, while its electron-donating nature directs subsequent electrophilic substitutions. The ability to cleanly remove the group via hydrogenolysis at the end of a synthetic sequence without disturbing other functionalities makes it an invaluable tool for researchers in organic synthesis and drug discovery. Mastering the application of this building block requires a thorough understanding of the multifaceted roles of its benzyloxy group.

References

-

University of Toronto. The Williamson Ether Synthesis. Available at: [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. Available at: [Link]

-

J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Available at: [Link]

-

Name Reaction. Williamson Ether Synthesis. Available at: [Link]

-

Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Available at: [Link]

-

Common Organic Chemistry. Benzyl Protection. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]

-

LibreTexts. (2023). 11.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Available at: [Link]

-

Wikipedia. Benzyl group. Available at: [Link]

-

National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link]

-

Mustansiriyah University. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Electronic effects of substituents in the benzyne mechanism. Available at: [Link]

-

ResearchGate. (2009). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. Available at: [Link]

-

Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

-

SlideShare. (2016). CHAPTER-10 ELECTROPHILIC AROMATIC SUBSTITUTION. Available at: [Link]

-

Semantic Scholar. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Available at: [Link]

-

ResearchGate. (2018). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. Available at: [Link]

-

YouTube. (2020). 4-bromo-1,2-methylenedioxybenzene or 4-bromo-1,3-benzodioxole synthesis. Available at: [Link]

-

YouTube. (2024). Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified! Available at: [Link]

-

National Institutes of Health. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available at: [Link]

-

ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available at: [Link]

- Google Patents. (2018). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.

-

Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available at: [Link]

-

ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Available at: [Link]

Sources

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 13. jk-sci.com [jk-sci.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

Stability and storage conditions for 4-(Benzyloxy)-6-bromo-1,3-benzodioxole

An In-Depth Technical Guide to the Stability and Storage of 4-(Benzyloxy)-6-bromo-1,3-benzodioxole

Introduction

This compound is a synthetic organic compound of interest to researchers in medicinal chemistry and drug development. As a substituted benzodioxole, it serves as a versatile intermediate in the synthesis of more complex molecules, potentially including novel therapeutic agents. The integrity of such a crucial building block is paramount; its degradation can lead to failed syntheses, impure final products, and misleading biological data. This guide provides a comprehensive analysis of the chemical stability of this compound, offering field-proven insights into its optimal storage and handling. While specific empirical data for this compound is not publicly available, this document synthesizes information from structurally related molecules and fundamental chemical principles to establish a robust framework for maintaining its quality.

Chemical Profile and Structural Analysis

To understand the stability of this compound, we must first examine its constituent functional groups, as these dictate its chemical behavior and potential vulnerabilities.

Caption: Chemical Structure of this compound.

The molecule comprises three key regions:

-

The 1,3-Benzodioxole Core: This heterocyclic system is generally stable. However, like many aromatic compounds, it can be susceptible to electrophilic substitution and is a chromophore, implying potential photosensitivity.

-

The Bromo Substituent: The bromine atom is a common functional group in synthetic intermediates. Aryl bromides are typically stable but can be reactive under specific conditions (e.g., in organometallic cross-coupling reactions or strong reducing environments). Its presence does not inherently confer instability under normal storage conditions.

-

The Benzyloxy Group (Benzyl Ether): This is the most significant functional group concerning the compound's stability. Benzyl ethers are widely used as protecting groups for alcohols precisely because they are stable under many conditions, yet can be cleaved when desired[1]. However, the benzylic carbon-hydrogen bonds are susceptible to oxidation, and the ether linkage can be cleaved under reductive or strongly acidic conditions[2][3][4].

Potential Degradation Pathways

Based on the structural analysis, several degradation pathways are plausible. Understanding these mechanisms is key to designing effective storage protocols.

Oxidative Degradation

The most probable degradation route under ambient storage is the autoxidation of the benzylic ether. This process, often initiated by light, heat, or trace metal impurities, involves a free-radical chain reaction at the benzylic position, which is activated by the adjacent phenyl ring and oxygen atom. Studies on various benzyl ethers have shown they can degrade oxidatively when exposed to air over long periods, even at room temperature[5][6].

The degradation likely proceeds as follows:

-

Initiation: Formation of a benzyl radical.

-

Propagation: The radical reacts with atmospheric oxygen to form a peroxide radical, which can abstract a hydrogen from another molecule, creating a hydroperoxide.

-

Decomposition: The unstable hydroperoxide can decompose, leading to cleavage of the ether bond and the formation of 6-bromo-1,3-benzodioxol-4-ol and benzaldehyde. The benzaldehyde can be further oxidized to benzoic acid[5][6][7].

Hydrolytic Cleavage

While generally stable, the benzyl ether linkage can be cleaved under strongly acidic conditions[2][3]. This is typically not a concern during storage unless the compound is exposed to acidic vapors or stored in improperly cleaned containers.

Photodegradation

Aromatic compounds, particularly halogenated ones, can be sensitive to light, especially UV radiation[8][9][10][11]. Light can provide the energy to initiate homolytic cleavage of the carbon-bromine bond or promote the oxidative degradation of the benzyl ether[3]. This makes protection from light a critical storage parameter.